molecular formula C12H17N3O4 B554340 Z-L-threonine hydrazide CAS No. 49706-30-1

Z-L-threonine hydrazide

Cat. No.: B554340
CAS No.: 49706-30-1
M. Wt: 267.28 g/mol
InChI Key: KBPKTOXMTUBNDU-SCZZXKLOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-threonine hydrazide generally involves the reaction of Z-L-threonine with hydrazine. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Z-L-threonine hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-L-threonine hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-L-threonine hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

  • Z-L-serine hydrazide
  • Z-L-valine hydrazide
  • Z-L-isoleucine hydrazide

Comparison: Z-L-threonine hydrazide is unique due to the presence of a hydroxyl group on the threonine moiety, which can participate in additional hydrogen bonding and interactions compared to its analogs. This feature makes it particularly useful in the design of molecules with specific binding properties .

Properties

IUPAC Name

benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPKTOXMTUBNDU-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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